

# BML-210: An In-Depth Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BML-210

Cat. No.: B1667151

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BML-210**, also known as N-(2-Aminophenyl)-N'-phenyloctanediamide, is a small molecule inhibitor of histone deacetylases (HDACs).[1][2][3] It has garnered significant interest within the research community for its potential as an anti-cancer agent due to its ability to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines.[1][2][3] This technical guide provides a comprehensive overview of **BML-210**, focusing on its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

## Chemical and Physical Properties

**BML-210** is a synthetic anilide compound with the following properties:

Property	Value	Reference
IUPAC Name	N-(2-aminophenyl)-N'-phenyloctanediamide	[2]
Molecular Formula	C <sub>20</sub> H <sub>25</sub> N <sub>3</sub> O <sub>2</sub>	[2]
Molecular Weight	339.44 g/mol	[2]
CAS Number	537034-17-6	[2]
Appearance	Crystalline solid	
Melting Point	168-170 °C	[2]
Solubility	Soluble in DMSO (up to 50 mM) and Ethanol (10 mg/mL).	[2]
Purity	>98%	

## Mechanism of Action as an HDAC Inhibitor

**BML-210** exerts its biological effects primarily through the inhibition of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, **BML-210** promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including those involved in tumor suppression.

A key and specific mechanism of **BML-210** involves the disruption of the interaction between class IIa HDACs, particularly HDAC4, and the Myocyte Enhancer Factor-2 (MEF2) transcription factor.[4][5] This interaction is crucial for the recruitment of HDAC4 to specific gene promoters. **BML-210** has been shown to have a specific disruptive effect on the HDAC4:MEF2 interaction, with an apparent IC<sub>50</sub> of approximately 5 μM in a reporter assay.[5] This disruption prevents the HDAC4-mediated repression of MEF2 target genes.

## Quantitative Data: Inhibitory Activity

The inhibitory potency of **BML-210** has been evaluated in various cell lines and assays. The following tables summarize the available quantitative data.

Table 1: IC<sub>50</sub> Values of **BML-210** in Cellular Assays

Cell Line	Assay Type	IC <sub>50</sub> Value	Reference
HeLa (Cervical Cancer)	HDAC inhibition in nuclear extracts	87 μM	
MV4-11 (Acute Myeloid Leukemia)	Antiproliferative activity	7244 nM (7.244 μM)	[5]

 Table 2: Effect of **BML-210** on HDAC Expression in NB4 Cells (Acute Promyelocytic Leukemia)

Treatment	Duration	Effect on HDAC1 Gene Expression	Effect on HDAC2 & HDAC3 Expression	Reference
10 μM BML-210	48 hours	Up to 36% inhibition	Very low effect	[5]
20 μM BML-210	8 hours	Up to 74% inhibition	Very low effect	[5]

## Key Biological Effects

### Cell Cycle Arrest

**BML-210** has been consistently shown to induce cell cycle arrest, primarily at the G<sub>0</sub>/G<sub>1</sub> phase, in various cancer cell lines, including human promyelocytic leukemia (NB4) and cervical cancer (HeLa) cells.[1][5][6][7] This arrest prevents the proliferation of cancer cells. In NB4 cells, treatment with 10 μM **BML-210** for 24 and 48 hours resulted in an increase in the G<sub>0</sub>/G<sub>1</sub> phase population up to 70%.[5]

### Induction of Apoptosis

A crucial anti-cancer property of **BML-210** is its ability to induce apoptosis, or programmed cell death.[1][5] In NB4 cells, 10 μM **BML-210** induced apoptotic cell death.[5] The mechanism of apoptosis induction by HDAC inhibitors like **BML-210** often involves the intrinsic mitochondrial

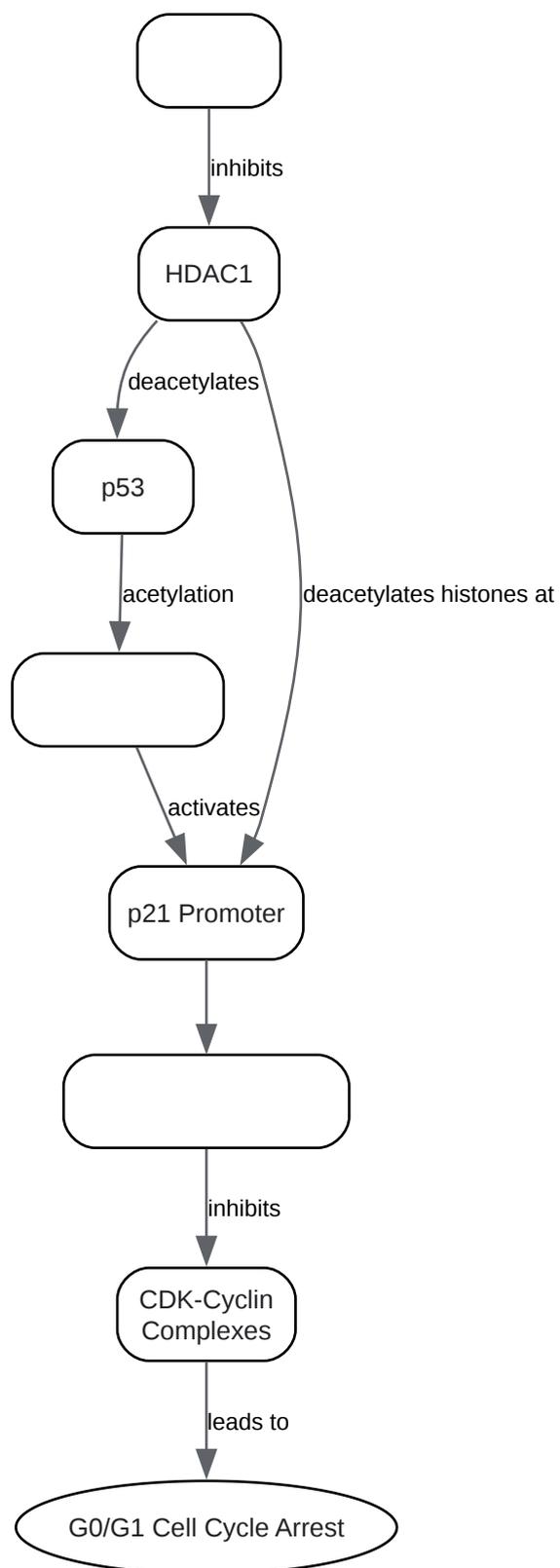
pathway, characterized by the release of cytochrome c and subsequent activation of caspases, such as caspase-3 and caspase-9.[8][9][10]

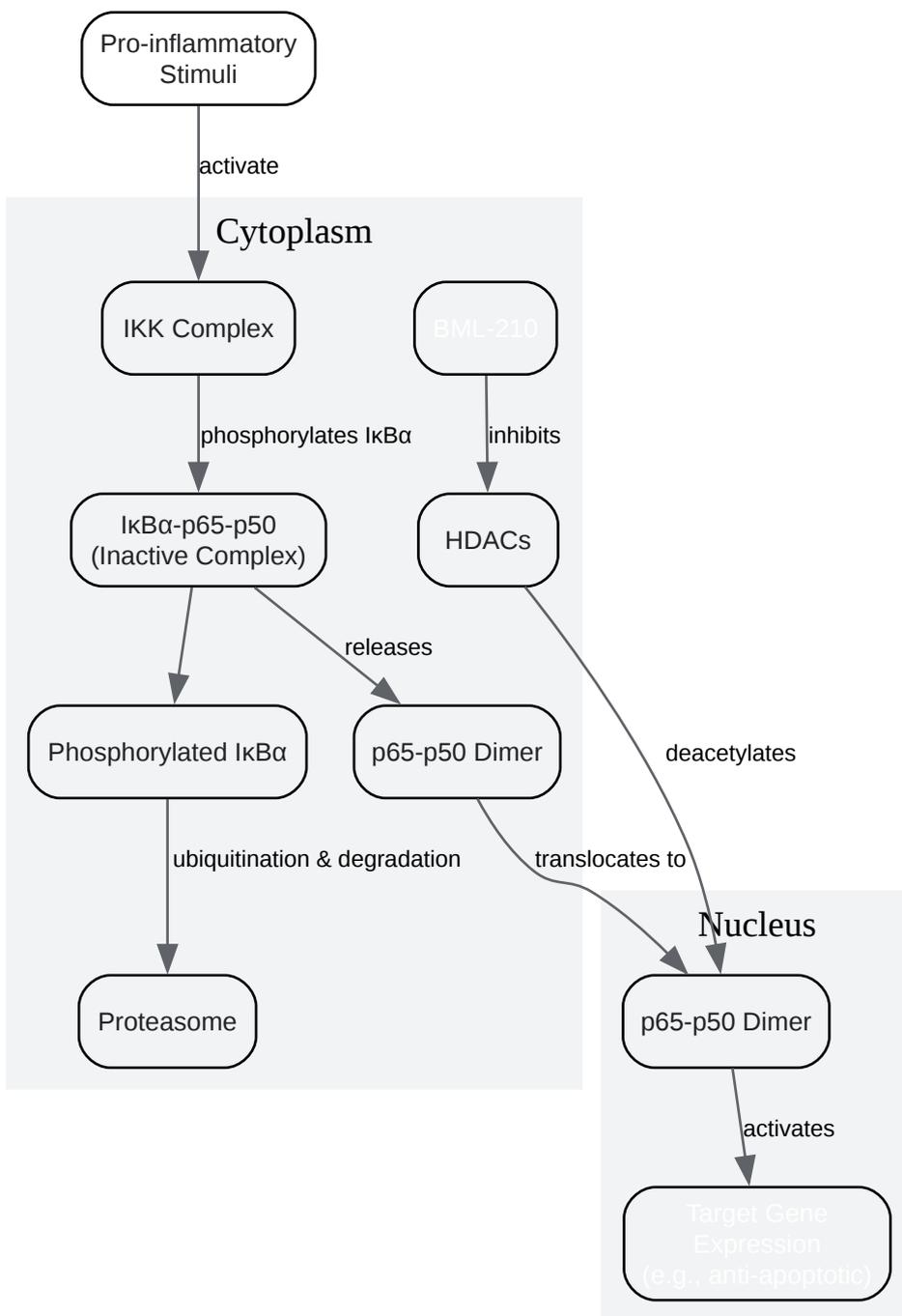
## Signaling Pathways Modulated by BML-210

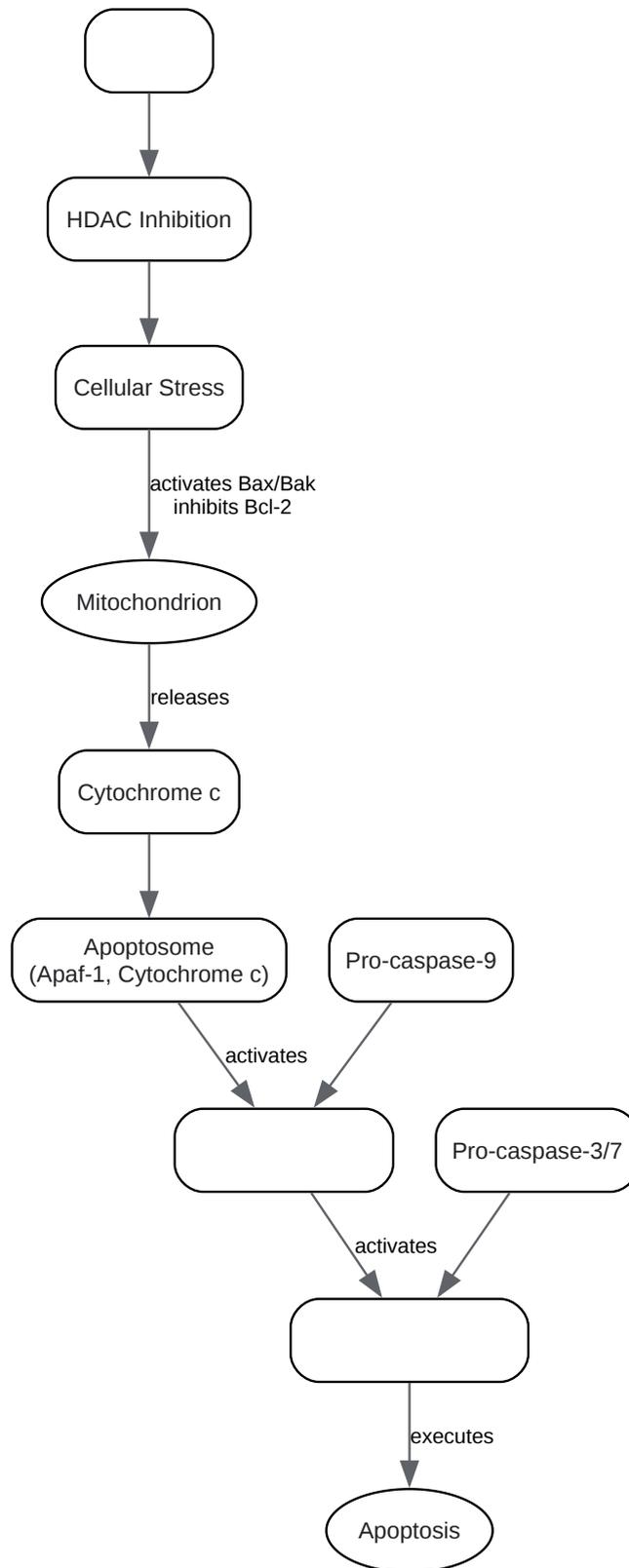
**BML-210** influences several critical signaling pathways implicated in cancer development and progression.

### p53/p21 Pathway

HDAC inhibitors, including **BML-210**, are known to activate the p53/p21 tumor suppressor pathway. HDAC1 is known to deacetylate p53, a modification that can affect its stability and activity.[1][11] By inhibiting HDAC1, **BML-210** can lead to the accumulation of acetylated p53, enhancing its transcriptional activity. One of the key downstream targets of p53 is the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1).[12][13] HDAC1 can also directly repress the p21 promoter by deacetylating histones.[12][13] Inhibition of HDAC1 by **BML-210** leads to hyperacetylation of the p21 promoter, increased p21 expression, and subsequent cell cycle arrest.[4][9]







[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. MDM2–HDAC1-mediated deacetylation of p53 is required for its degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. BML-210 - HDAC Inhibitor [hdacis.com]
- 4. [PDF] Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1. | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Histone deacetylase inhibitor BML-210 induces growth inhibition and apoptosis and regulates HDAC and DAPC complex expression levels in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MDM2-HDAC1-mediated deacetylation of p53 is required for its degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The tumor suppressor p53 and histone deacetylase 1 are antagonistic regulators of the cyclin-dependent kinase inhibitor p21/WAF1/CIP1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Tumor Suppressor p53 and Histone Deacetylase 1 Are Antagonistic Regulators of the Cyclin-Dependent Kinase Inhibitor p21/WAF1/CIP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BML-210: An In-Depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667151#bml-210-as-an-hdac-inhibitor]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)